4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound featuring a thiadiazole ring, a morpholine ring, and a pyrrolidine carbonyl group
Properties
IUPAC Name |
[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-10(2)12-15-14(21-16-12)18-7-8-20-11(9-18)13(19)17-5-3-4-6-17/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRTUVHTPNHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)N2CCOC(C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,2,4-thiadiazole core.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation, using an alkyl halide such as isopropyl bromide in the presence of a base like potassium carbonate.
Formation of the Morpholine Ring: The morpholine ring is synthesized separately, often starting from diethanolamine, which undergoes cyclization.
Coupling with Pyrrolidine Carbonyl Group: The final step involves coupling the morpholine derivative with the pyrrolidine carbonyl group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is .
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. Thiadiazoles are known for their anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Anticancer Activity
A study demonstrated that derivatives of thiadiazole exhibit selective cytotoxicity against various cancer cell lines. The introduction of the morpholine and pyrrolidine groups may enhance this activity by improving the compound's ability to penetrate cellular membranes and interact with biological targets .
Agricultural Chemistry
Thiadiazole derivatives have been explored as fungicides and herbicides due to their ability to inhibit specific enzymes involved in plant disease processes.
Case Study: Fungicidal Properties
Research has shown that compounds similar to 4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine exhibit significant antifungal activity against pathogens like Fusarium and Botrytis species. Field trials indicated improved crop yields when used as a protective agent against these pathogens .
Material Science
The unique properties of thiadiazole-containing compounds allow for their incorporation into polymers and materials science.
Case Study: Polymer Additives
Thiadiazole derivatives have been utilized as additives in polymer formulations to enhance thermal stability and mechanical properties. Studies indicate that incorporating such compounds can lead to improved performance in high-temperature applications .
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 15 | |
| Thiadiazole Derivative A | Antifungal | 10 | |
| Thiadiazole Derivative B | Antimicrobial | 5 |
Table 2: Agricultural Applications
Mechanism of Action
The mechanism of action of 4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, inhibiting their activity. The morpholine ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substituents.
Morpholine Derivatives: Compounds containing the morpholine ring but with different functional groups.
Pyrrolidine Derivatives: These compounds contain the pyrrolidine ring and are used in various pharmaceutical applications.
Uniqueness
The uniqueness of 4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine lies in its combination of the thiadiazole, morpholine, and pyrrolidine rings. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 270.36 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities, and a morpholine moiety that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₈N₄OS |
| Molecular Weight | 270.36 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds containing thiadiazole rings have been shown to inhibit various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways .
- Antioxidant Properties : Thiadiazole derivatives are known for their ability to scavenge free radicals and reduce oxidative stress, potentially contributing to their anticancer effects .
- Antimicrobial Activity : The presence of the thiadiazole moiety enhances the antimicrobial properties of the compound, making it effective against various bacterial strains .
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- IC50 Values : The compound's analogs have shown IC50 values ranging from 10 µg/mL to 3 µg/mL against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The structure–activity relationship suggests that modifications in the substituents can enhance potency.
Anti-inflammatory Effects
Research indicates that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines such as TNFα and IL-1β. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Properties
In vitro studies have demonstrated that thiadiazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Thiadiazole Derivatives : A study demonstrated that derivatives with thiadiazole cores exhibited potent anti-inflammatory activity, with some compounds showing an IC50 as low as 20 nM in inhibiting COX enzymes .
- Anticancer Research : In a comparative study, a series of thiadiazole-based compounds were tested against various cancer cell lines, revealing that structural modifications significantly impacted their cytotoxicity profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine?
- Methodology :
- Step 1 : Utilize reflux conditions in ethanol (2–4 hours) to facilitate cyclization of thiadiazole intermediates, as demonstrated in analogous heterocyclic syntheses .
- Step 2 : Introduce the pyrrolidine-1-carbonyl group via nucleophilic acyl substitution, employing carbodiimide coupling agents (e.g., DCC or EDC) under inert atmosphere .
- Purification : Recrystallize from DMF–EtOH (1:1) mixtures to achieve >95% purity, a method validated for structurally related morpholine derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Recommended Techniques :
- FT-IR : Confirm carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .
- NMR : ¹H NMR for pyrrolidine proton integration (δ 1.5–3.5 ppm) and ¹³C NMR for carbonyl carbon identification (δ 165–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₅H₂₂N₄O₂S: 346.14) .
Q. What solvents and conditions are optimal for recrystallization?
- Solvent Systems :
| Solvent Ratio | Purity Achieved | Notes |
|---|---|---|
| DMF–EtOH (1:1) | >95% | Minimizes residual DMF toxicity |
| Acetone–Hexane | ~90% | Faster evaporation, lower yield |
Advanced Research Questions
Q. How can structural discrepancies between computational predictions and experimental data (e.g., XRD) be resolved?
- Approach :
- Perform X-ray crystallography to resolve bond angles/geometry, as done for pyrazoline analogs with morpholine substituents .
- Compare DFT-optimized structures (B3LYP/6-311+G(d,p)) with experimental XRD data to identify steric or electronic mismatches .
- Case Study : A 0.05 Å deviation in C–N bond lengths was attributed to crystal packing effects in morpholine-thiazole hybrids .
Q. What experimental strategies are effective for evaluating structure-activity relationships (SAR) of this compound?
- Methodology :
- Substituent Variation : Replace the propan-2-yl group with cyclopropyl or tert-butyl to assess steric effects on bioactivity .
- Biological Assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀) or antimicrobial activity using microbroth dilution (MIC) .
- Data Interpretation :
| Substituent | IC₅₀ (μg/mL) | MIC (μg/mL) |
|---|---|---|
| Propan-2-yl | 63.11 | 12.5 |
| Cyclopropyl | 58.34 | 6.25 |
Q. How can low yields in multi-step syntheses be mitigated?
- Optimization Strategies :
- Catalytic Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of boronate intermediates, as seen in morpholine-boronate syntheses .
- Reaction Monitoring : Use RP-HPLC (C18 column, acetonitrile–water gradient) to track intermediate formation and purity .
- Case Study : A 13% yield improvement was achieved by switching from DMF to THF in a thiazole-morpholine synthesis .
Contradiction Analysis
Q. How should conflicting data on biological activity (e.g., IC₅₀ variability) be addressed?
- Root Causes :
- Solubility Issues : Use DMSO stock solutions at <0.1% v/v to avoid solvent interference .
- Assay Variability : Standardize protocols (e.g., incubation time, temperature) across replicates.
- Resolution : Validate results across multiple assays (e.g., DPPH, ABTS) and cell lines .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
